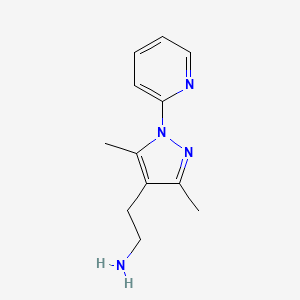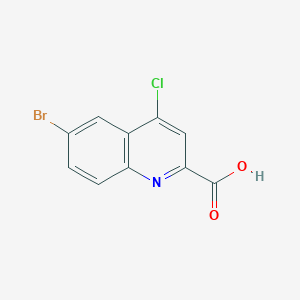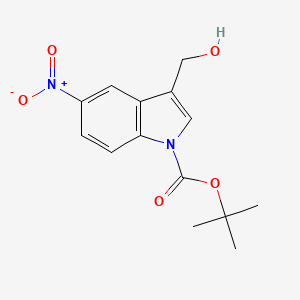
(2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Descripción general
Descripción
2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone, also known as CPHM, is a synthetic compound derived from pyridine and piperidine. CPHM is a versatile molecule that has a wide range of applications in both organic and medicinal chemistry. It is used as a starting material in the synthesis of a variety of pharmaceuticals and organic compounds, as well as in the development of new drugs and molecules. In addition, CPHM has been found to have a variety of biochemical and physiological effects, and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research into the crystal structure of related compounds provides insight into molecular interactions and structural configurations. For instance, studies on adducts comprising piperidinyl substituents on phenylmethanone components reveal significant intermolecular interactions, such as hydrogen bonding, which lead to the formation of extended chains in the crystal lattice (Revathi et al., 2015). Similar analysis on compounds containing chloropyridinyl and methylphenyl methanone groups has elucidated their molecular and crystal structure, showcasing intermolecular hydrogen bond types (Lakshminarayana et al., 2009).
Synthesis Methods
Innovative synthesis methods for producing pyridine derivatives and their complexes have been explored, highlighting efficient pathways to obtain these compounds. For example, the synthesis of new pyridine derivatives through the use of amino substituted benzothiazoles and chloropyridine carboxylic acid has been demonstrated, along with their antimicrobial activity (Patel et al., 2011). Another study reports a method for synthesizing difluorophenyl piperidinyl methanone hydrochloride, providing a straightforward approach with reasonable yield (Zheng Rui, 2010).
Antimicrobial Activity Studies
The antimicrobial properties of compounds related to "(2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone" have been a focus of several studies. Research into the synthesis and in vitro antimicrobial activity of difluorophenyl piperidinyl methanone oxime derivatives revealed that certain compounds exhibit good activity against bacterial and fungal strains, suggesting potential for further research and application in combating microbial infections (Mallesha & Mohana, 2014).
Propiedades
IUPAC Name |
(2-chloropyridin-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-10(2-1-5-14-11)12(17)15-6-3-9(8-16)4-7-15/h1-2,5,9,16H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYJAPJMNUQTSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B1451756.png)

![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)

![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)

![(Z)-N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline](/img/structure/B1451765.png)
![1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1451766.png)
![methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate](/img/structure/B1451770.png)
![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)
![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)


![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1451776.png)